molecular formula C12H17NO2 B13678789 1-(2,3-Dimethoxybenzyl)azetidine

1-(2,3-Dimethoxybenzyl)azetidine

Cat. No.: B13678789
M. Wt: 207.27 g/mol
InChI Key: YYTJMFLASVGPII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dimethoxybenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the 2,3-dimethoxybenzyl group attached to the azetidine ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-(2,3-Dimethoxybenzyl)azetidine can be achieved through several synthetic routes. One common method involves the alkylation of azetidine with 2,3-dimethoxybenzyl chloride under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the azetidine, allowing it to react with the benzyl chloride to form the desired product .

Industrial production methods for azetidines often involve the use of microwave irradiation to accelerate the reaction rates and improve yields. For example, a one-pot synthesis of azetidines from alkyl dihalides and primary amines under microwave irradiation has been reported to be efficient and scalable .

Chemical Reactions Analysis

1-(2,3-Dimethoxybenzyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as amines or thiols can replace the methoxy groups.

    Cycloaddition: The azetidine ring can participate in [2+2] cycloaddition reactions with alkenes or imines to form larger ring systems

Common reagents and conditions used in these reactions include strong bases, oxidizing agents, reducing agents, and catalysts such as copper or nickel complexes. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,3-Dimethoxybenzyl)azetidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxybenzyl)azetidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

1-(2,3-Dimethoxybenzyl)azetidine can be compared with other azetidine derivatives and related compounds:

The uniqueness of this compound lies in the combination of the azetidine ring and the 2,3-dimethoxybenzyl group, which imparts specific chemical reactivity and biological activity that are not observed in other similar compounds.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

1-[(2,3-dimethoxyphenyl)methyl]azetidine

InChI

InChI=1S/C12H17NO2/c1-14-11-6-3-5-10(12(11)15-2)9-13-7-4-8-13/h3,5-6H,4,7-9H2,1-2H3

InChI Key

YYTJMFLASVGPII-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)CN2CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.